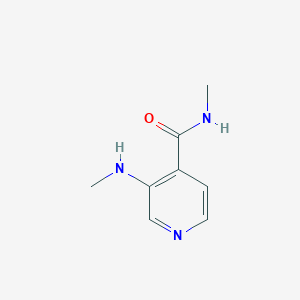

N-Methyl-3-(methylamino)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anion Sensing in Water

Research by Dorazco‐González et al. (2014) explores the use of N-methylated derivatives of pyridine carboxamides in fluorescent anion sensing. These compounds demonstrate efficient fluorescence quenching by various anions, including halides and nucleotides, in water. This property is attributed to the high acidity of the amides and their rigid structure, making them potential candidates for anion detection in aqueous environments (Dorazco‐González et al., 2014).

Binding Characteristics with Biological Molecules

A study by Tang et al. (2011) discusses the synthesis of a polyamino polycarboxylic pyridine derivative ligand and its corresponding Eu(III) and Tb(III) complexes. These complexes display strong luminescence and high thermal stability, suggesting potential applications in biological systems. The study also investigates the binding interaction of the ligand with bovine serum albumin (BSA), highlighting the potential for biological applications (Tang et al., 2011).

Crystal Engineering and Pharmaceutical Cocrystals

Reddy, Babu, and Nangia (2006) demonstrate the use of carboxamide-pyridine N-oxide in crystal engineering and the synthesis of pharmaceutical cocrystals. The study highlights the assembly of isonicotinamide N-oxide in a triple helix architecture and the creation of cocrystals with barbiturate drugs. This research opens avenues for using such compounds in the design of novel pharmaceutical forms (Reddy, Babu, & Nangia, 2006).

Synthesis and Luminescence Properties

The study by Yeh, Chen, and Wang (2008) discusses the synthesis of new dipyridyl ligands incorporating amide spacers and their reaction with metal salts to form complexes. These compounds exhibit emissions, which may be attributed to intraligand transitions, suggesting their potential use in luminescent materials (Yeh, Chen, & Wang, 2008).

Safety and Hazards

properties

IUPAC Name |

N-methyl-3-(methylamino)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-9-7-5-11-4-3-6(7)8(12)10-2/h3-5,9H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVOCIGUZLAJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)

![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)